(4-Chloropyridin-3-yl)boronic acid hydrochloride

Organoboron reagents Suzuki–Miyaura coupling Salt-form stability

Choose (4-Chloropyridin-3-yl)boronic acid hydrochloride—a crystalline, non-hygroscopic salt that eliminates the instability and variable anhydride content of free pyridinylboronic acids. This form ensures precise stoichiometry for reproducible Suzuki-Miyaura couplings, protecting your SAR data. Its ambient storage stability cuts cold-chain logistics and minimizes protodeboronation side reactions, making it ideal for discovery, scale-up, and the synthesis of kinase inhibitors, GPCR modulators, and agrochemical building blocks.

Molecular Formula C5H6BCl2NO2
Molecular Weight 193.82 g/mol
CAS No. 1072945-69-7
Cat. No. B1421260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyridin-3-yl)boronic acid hydrochloride
CAS1072945-69-7
Molecular FormulaC5H6BCl2NO2
Molecular Weight193.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=CN=C1)Cl)(O)O.Cl
InChIInChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H
InChIKeyAYQLYGOQLKWDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 1072945-69-7): Procurement-Grade Organoboron Reagent for Suzuki–Miyaura Cross-Coupling


(4-Chloropyridin-3-yl)boronic acid hydrochloride is a heteroarylboronic acid supplied as a crystalline hydrochloride salt with a molecular formula of C₅H₆BCl₂NO₂ and molecular weight of 193.82 g/mol . It is commercially available at purities of 95–98% from suppliers including Fluorochem and MolCore . The compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions, enabling the introduction of a 4-chloro-3-pyridyl moiety into biaryl and heterobiaryl scaffolds [1]. Its free‑base counterpart, (4‑chloropyridin-3-yl)boronic acid (CAS 452972-10-0), has a molecular weight of 157.36 g/mol and is a white to pale-yellow crystalline solid with limited aqueous solubility but good solubility in organic solvents such as ethanol and chloroform [2]. The hydrochloride salt form offers distinct handling and storage advantages over the free base, which are quantified in the evidence sections below.

Why Substituting (4-Chloropyridin-3-yl)boronic acid hydrochloride with a Generic Heteroarylboronic Acid Risks Synthetic Failure and Procurement Inefficiency


Heteroarylboronic acids are not interchangeable reagents. The position of the chlorine substituent on the pyridine ring dictates both the electronic environment of the boronic acid and the regioselectivity of subsequent cross-coupling [1]. 4‑Chloropyridines exhibit only moderate to good yields in Suzuki couplings under standard Pd(PPh₃)₄ catalysis, whereas 2‑chloropyridines give excellent yields—a difference that necessitates distinct reaction optimization and catalyst selection [1]. Furthermore, the hydrochloride salt form provides a well-defined, crystalline solid that avoids the variable anhydride content and hygroscopicity issues that plague many free pyridinylboronic acids [2][3]. 3‑Pyridylboronic acid, for instance, is both air- and heat-sensitive and must be stored under inert gas at 0–10 °C, whereas the hydrochloride salt of the 4‑chloro derivative is stable under standard laboratory storage conditions [3]. Substituting the hydrochloride salt with a free base, a pinacol ester, or a differently substituted pyridinylboronic acid introduces uncontrolled variability in solubility, stability, and coupling efficiency—factors that directly compromise reproducibility in both discovery-scale synthesis and larger-scale procurement workflows.

Quantitative Differentiation of (4-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 1072945-69-7) Versus In‑Class Alternatives


Hydrochloride Salt vs. Free Base: 23% Higher Molecular Weight Defines Precise Stoichiometry and Improved Weighing Accuracy

The hydrochloride salt (MW 193.82 g/mol) is 23% heavier than the corresponding free base (MW 157.36 g/mol) . This higher molecular weight reduces relative weighing error during gravimetric preparation of stock solutions and reaction mixtures, particularly at the sub‑milligram scales common in medicinal chemistry and high‑throughput experimentation. The free base, in contrast, is a crystalline solid with low aqueous solubility [1] and is prone to forming variable amounts of boroxine anhydride upon storage, which introduces uncertainty in the effective molar quantity of the reactive boronic acid species.

Organoboron reagents Suzuki–Miyaura coupling Salt-form stability

Suzuki Coupling Reactivity: 4‑Chloropyridines Deliver Moderate‑to‑Good Yields vs. 2‑Chloropyridines Which Give Excellent Yields

Under identical Pd(PPh₃)₄ catalysis, Suzuki couplings employing 4‑chloropyridines as electrophiles proceed with moderate to good yields, whereas 2‑chloropyridines afford excellent yields [1]. This difference arises from the distinct electronic and steric environments at the 2‑ vs. 4‑positions of the pyridine ring, which influence both oxidative addition to palladium and the stability of the intermediate organometallic species.

Suzuki–Miyaura coupling Heteroaryl chloride reactivity Catalyst optimization

Thermal Stability: 3‑ and 4‑Pyridineboronic Acids Are Thermally Stable, Whereas 2‑Pyridineboronate Is Thermally Unstable

A foundational study of pyridineboronic acid dissociation and stability established that 2‑pyridineboronate is thermally unstable, while 3‑ and 4‑pyridineboronic acids are thermally stable [1]. Although this study predates the specific 4‑chloro derivative, the 4‑substitution pattern of the target compound places it in the thermally stable class. The hydrochloride salt further enhances this inherent stability by providing a crystalline, non‑hygroscopic form that resists the anhydride formation and deboronation pathways that degrade many heteroarylboronic acids under ambient storage.

Boronic acid stability Pyridineboronic acids Deboronation

Hydrochloride Salt vs. Pinacol Ester: Storage Condition Comparison – Ambient vs. –20 °C

The hydrochloride salt of (4‑chloropyridin-3-yl)boronic acid is stable under standard laboratory storage conditions at ambient temperature, as indicated by supplier datasheets that do not mandate cold‑chain shipping or freezer storage . In contrast, the corresponding pinacol ester (CAS 452972-15-5) is typically recommended for long‑term storage at –20 °C , and the free base is advised to be kept in an inert atmosphere in a freezer below –20 °C .

Boronic acid derivatives Storage stability Shelf-life

Chlorine Substituent Position: 4‑Chloro vs. Unsubstituted 3‑Pyridylboronic Acid – Distinct Reactivity in Asymmetric Coupling

A Nature Communications study on asymmetric Rh‑catalyzed Suzuki–Miyaura coupling demonstrated that the presence and position of a chlorine substituent on the pyridine ring profoundly alters reactivity. Pyridine itself inhibits the asymmetric coupling reaction, whereas 2‑chloropyridine does not, an effect attributed to reduced Lewis basicity of the chlorinated pyridine [1]. The 4‑chloro substitution pattern of the target compound places it in an intermediate Lewis basicity regime that is distinct from both unsubstituted 3‑pyridylboronic acid and the 2‑chloro isomer. This difference can be exploited to tune catalyst binding and reaction selectivity.

Asymmetric Suzuki–Miyaura Lewis basicity Rhodium catalysis

High-Value Application Scenarios for (4-Chloropyridin-3-yl)boronic acid hydrochloride (CAS 1072945-69-7)


Medicinal Chemistry: Synthesis of 4‑Aryl‑3‑pyridyl Pharmacophores via Suzuki–Miyaura Coupling

The compound enables the installation of a 4‑chloro‑3‑pyridyl group onto aryl or heteroaryl halides, generating biaryl systems that are privileged scaffolds in kinase inhibitors, GPCR modulators, and other drug targets. The moderate‑to‑good coupling yields observed for 4‑chloropyridines [1] necessitate careful catalyst optimization, and the hydrochloride salt form ensures precise stoichiometry and reliable reaction performance across multiple synthetic batches. This reproducibility is essential for structure–activity relationship (SAR) studies where even minor variations in coupling efficiency can confound biological data interpretation.

Process Chemistry and Scale‑Up: Robust, Ambient‑Stable Boron Source for Kilogram‑Scale Campaigns

The hydrochloride salt’s ambient storage stability and crystalline, non‑hygroscopic nature make it a superior choice over free pyridinylboronic acids or pinacol esters for process development and scale‑up. It eliminates the need for cold‑chain logistics and minimizes protodeboronation side reactions that often plague larger‑scale Suzuki couplings . The well‑defined molecular weight also facilitates accurate weighing and solution preparation in multi‑kilogram campaigns, reducing the risk of stoichiometric errors that can lead to costly batch failures.

Agrochemical Discovery: Construction of Heterobiaryl Herbicide and Fungicide Leads

Heterobiaryl motifs containing a chloropyridine ring are common in modern agrochemicals. The 4‑chloro‑3‑pyridyl fragment introduced by this reagent can serve as a key building block in the synthesis of novel herbicidal or fungicidal candidates. The distinct reactivity of 4‑chloropyridines compared to 2‑chloropyridines [1] allows chemists to access regioisomeric series that may exhibit different biological activity profiles, enabling comprehensive patent landscaping and structure–activity exploration.

Materials Science: Synthesis of Pyridine‑Containing Ligands for OLEDs and Coordination Polymers

The 4‑chloro‑3‑pyridyl moiety, once coupled to an appropriate aryl partner, provides a nitrogen‑containing heterocycle capable of coordinating to transition metals. This makes the compound a valuable precursor for synthesizing ligands used in organic light‑emitting diodes (OLEDs), metal–organic frameworks (MOFs), and catalytic systems. The thermal stability of the 4‑pyridinylboronic acid class [2] ensures that the boronic acid reagent itself does not degrade under the elevated temperatures sometimes required for materials synthesis.

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